molecular formula C9H13ClN2 B11910671 3-Chloro-N1-isopropylbenzene-1,2-diamine

3-Chloro-N1-isopropylbenzene-1,2-diamine

Cat. No.: B11910671
M. Wt: 184.66 g/mol
InChI Key: BUESBVBGQSEDCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N1-isopropylbenzene-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N1-isopropylbenzene-1,2-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N1-isopropylbenzene-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: Lacks the chloro and isopropyl groups.

    3-Chlorobenzene-1,2-diamine: Lacks the isopropyl group.

    N1-Isopropylbenzene-1,2-diamine: Lacks the chloro group

Uniqueness

3-Chloro-N1-isopropylbenzene-1,2-diamine is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-1-N-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3

InChI Key

BUESBVBGQSEDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)N

Origin of Product

United States

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